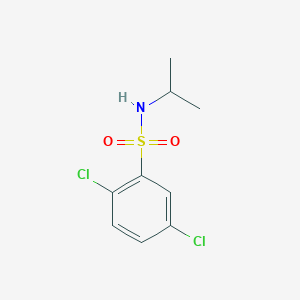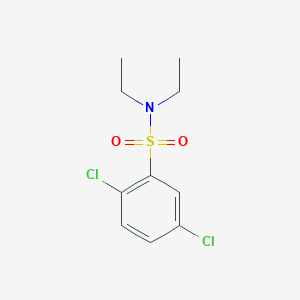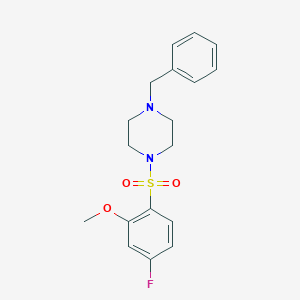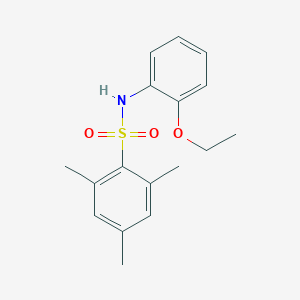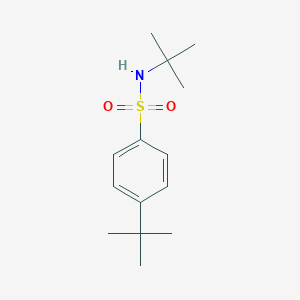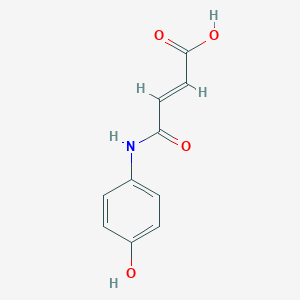
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of the amino acid tyrosine and has gained attention in various fields of scientific research due to its potential therapeutic and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced hydroxyanilino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparación Con Compuestos Similares
(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be compared with other similar compounds such as:
4-(4-Acetamidophenyl)-4-oxobutanoic acid: Similar structure but with an acetamido group instead of a hydroxy group.
4-(3-Hydroxyphenyl)-4-oxobutanoic acid: Similar structure but with the hydroxy group in a different position.
4-(Diethylamino)-4-oxobutanoic acid: Similar structure but with a diethylamino group instead of a hydroxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ |
Clave InChI |
AZQFAMKEDIARJR-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Solubilidad |
31.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B273459.png)
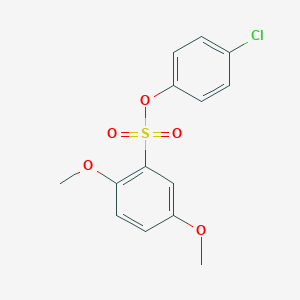
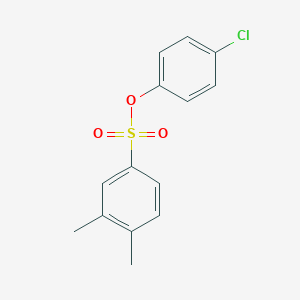
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
